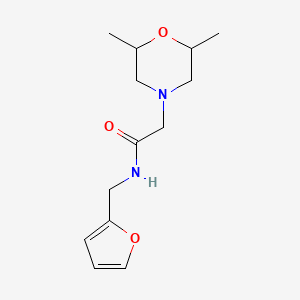
7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, also known as BTO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol acts as a selective antagonist of the 5-HT6 receptor, which is involved in the regulation of cognitive function and memory. By blocking the activity of this receptor, this compound has been shown to improve cognitive function and memory in animal models. This compound also has activity at other receptors, including the dopamine D2 receptor and the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. This compound has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects. This compound also modulates the activity of several signaling pathways, including the cAMP/PKA and ERK1/2 pathways, which are involved in cellular signaling and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT6 receptor. This compound is also relatively stable and has good solubility in aqueous solutions. However, this compound has some limitations for use in lab experiments, including its high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on 7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of the underlying mechanisms of its cognitive-enhancing effects. This compound may also have potential as a tool compound for the study of the 5-HT6 receptor and its role in cognitive function and memory. Further research is needed to fully understand the potential applications and limitations of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been shown to have potential as a therapeutic agent for the treatment of neurological disorders and as an analgesic and anti-inflammatory agent. This compound acts as a selective antagonist of the 5-HT6 receptor and has several biochemical and physiological effects. While this compound has several advantages for use in lab experiments, further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol involves several steps, including the reaction of 2-chlorobenzothiophene with 2-aminoethanol to obtain 2-(2-hydroxyethyl)benzothiophene. This intermediate is then reacted with 4-methoxyacetyl chloride and sodium hydride to obtain this compound in good yield. The synthesis method has been optimized to improve the efficiency and yield of this compound production.
Wissenschaftliche Forschungsanwendungen
7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-[7-(1-benzothiophen-3-yl)-9-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-24-11-19(23)21-6-7-25-20-14(10-21)8-13(9-17(20)22)16-12-26-18-5-3-2-4-15(16)18/h2-5,8-9,12,22H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQRBDALKHGYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCOC2=C(C1)C=C(C=C2O)C3=CSC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5319791.png)
![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5319808.png)
![ethyl 7-amino-6-cyano-8-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5319811.png)

![N-(2-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5319820.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B5319826.png)



![4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine](/img/structure/B5319855.png)
![1-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5319865.png)
![2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5319870.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}piperidin-2-one](/img/structure/B5319878.png)
![1-(4-fluorophenyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5319886.png)